REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Li]CCCC.[Li+].[Cl-].[C:16](Cl)(=[O:20])/[CH:17]=[CH:18]/[CH3:19]>C1COCC1.Cl[Cu]>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:16](=[O:20])[CH:17]=[CH:18][CH3:19])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)Cl
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Type
|
CUSTOM
|
Details
|
stirred for 1 h under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The formed solution was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aq NH4Cl
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C=CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |